Ethyl 2-((2,5-dichlorophenyl)thio)propanoate
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Overview
Description
Ethyl 2-((2,5-dichlorophenyl)thio)propanoate , also known by its synonyms 2-[(Phenylthioxomethyl)thio]propanoic acid ethyl ester and Ethyl 2- (phenylcarbonothioylthio)propanoate , is a chemical compound with the empirical formula C12H14O2S2 . It falls under the category of thioesters and is commonly used in controlled radical polymerization processes. The compound’s molecular weight is approximately 254.37 g/mol .
Synthesis Analysis
The synthesis of This compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it typically proceeds through esterification or thioesterification reactions. Researchers often employ it as a RAFT agent (Reversible Addition Fragmentation Chain Transfer) in controlled radical polymerization, particularly for methacrylates and methacrylamides .
Molecular Structure Analysis
The molecular structure of This compound consists of an ethyl ester group attached to a propanoic acid backbone. The key feature is the thioester linkage, which contains a sulfur atom. The phenyl group with dichlorine substitution contributes to its overall structure. For a visual representation, refer to the chemical structure of the compound .
properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c1-3-15-11(14)7(2)16-10-6-8(12)4-5-9(10)13/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRSXIYDHPJEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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